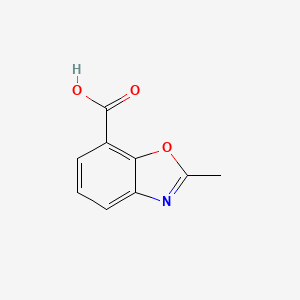

2-Methyl-1,3-benzoxazole-7-carboxylic acid

Description

Significance of Benzoxazole (B165842) Derivatives in Chemical and Biological Sciences

Benzoxazoles are heterocyclic compounds that feature a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.net This core structure is a vital pharmacophore in medicinal chemistry, forming the backbone of numerous compounds with a wide array of therapeutic activities. globalresearchonline.netdntb.gov.ua The versatility of the benzoxazole scaffold allows for modifications that can lead to compounds with enhanced biological efficacy. globalresearchonline.net

The significance of benzoxazole derivatives is underscored by their broad spectrum of pharmacological activities, which include:

Antimicrobial and Antifungal Activity: Many benzoxazole derivatives have demonstrated potent effects against various strains of bacteria and fungi. ingentaconnect.comresearchgate.net

Anticancer Properties: Certain derivatives have been investigated as potential anticancer agents, showing activity against various human cancer cell lines. researchgate.net

Anti-inflammatory and Analgesic Effects: The benzoxazole nucleus is present in compounds that exhibit significant anti-inflammatory and pain-relieving properties. globalresearchonline.net

Antiviral and Anthelmintic Activity: Research has also explored their potential in combating viral infections and parasitic worms. dntb.gov.ua

Beyond medicine, benzoxazole derivatives are also used in material science. For instance, some are utilized as optical brighteners in detergents due to their fluorescent properties. globalresearchonline.net Their stability and reactivity make them valuable starting materials for the synthesis of more complex, bioactive structures. globalresearchonline.net

Structural Context of 2-Methyl-1,3-benzoxazole-7-carboxylic acid within Fused Heterocyclic Systems

From a structural standpoint, this compound is classified as a fused heterocyclic system. These are complex molecular structures where two or more rings, at least one of which is heterocyclic, share a common bond and two or more atoms. fiveable.me A heterocyclic compound is a cyclic molecule containing atoms of at least two different elements in its ring(s). uou.ac.in

The structure of this compound consists of:

An oxazole ring : a five-membered ring containing one oxygen and one nitrogen atom.

A benzene ring : a six-membered aromatic carbocyclic ring.

A methyl group (-CH₃) substituted at the 2-position of the oxazole ring.

A carboxylic acid group (-COOH) substituted at the 7-position of the benzene ring.

The fusion of the benzene and oxazole rings creates the benzoxazole core, which is aromatic and relatively stable. globalresearchonline.net The presence of heteroatoms (nitrogen and oxygen) in the fused ring system introduces unique electronic properties and reactivity compared to simple carbocyclic aromatic compounds. fiveable.me These features are crucial in synthetic chemistry, as they provide specific sites for functionalization, allowing chemists to build more complex molecules. fiveable.me Fused heterocyclic systems are foundational to many pharmaceuticals, as their rigid, well-defined three-dimensional shapes can facilitate precise interactions with biological targets like enzymes and receptors. fiveable.memsu.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-benzoxazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-5-10-7-4-2-3-6(9(11)12)8(7)13-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPOFQJHFWJFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344148 | |

| Record name | 2-Methyl-1,3-benzoxazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52395-92-3 | |

| Record name | 2-Methyl-1,3-benzoxazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Engineering of 2 Methyl 1,3 Benzoxazole 7 Carboxylic Acid and Its Derivatives

Strategies for Benzoxazole (B165842) Core Formation

The construction of the benzoxazole ring system is a cornerstone of synthesizing the target molecule. Various strategies have been developed, primarily revolving around the formation of the oxazole (B20620) ring fused to a benzene (B151609) core.

Condensation Reactions with 2-Aminophenol (B121084) Precursors

The most traditional and widely employed method for synthesizing the benzoxazole core involves the condensation of a 2-aminophenol derivative with a carbonyl-containing compound. nih.gov This reaction is versatile, allowing for the introduction of various substituents at the 2-position of the benzoxazole ring.

The fundamental mechanism involves the initial formation of a Schiff base (an imine) between the amino group of the 2-aminophenol and the carbonyl group of the reacting partner, followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the imine carbon. Subsequent dehydration yields the aromatic benzoxazole ring.

A range of reagents can be condensed with 2-aminophenols, including:

Aldehydes: Reaction with aldehydes is a common method to produce 2-substituted benzoxazoles. nih.govresearchgate.net

Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can also be used. nih.govnih.gov The reaction with carboxylic acids often requires high temperatures or the use of dehydrating agents like polyphosphoric acid (PPA).

β-Diketones: The use of β-diketones in the presence of a combined Brønsted acid and copper iodide (CuI) catalyst system allows for the synthesis of various 2-substituted benzoxazoles. imedpub.com

For the specific synthesis of 2-methyl-1,3-benzoxazole-7-carboxylic acid, the precursor would be 3-amino-4-hydroxybenzoic acid, which is condensed with an acetic acid equivalent. For instance, reacting 3-amino-4-hydroxybenzoic acid methyl ester with acetic acid can yield the corresponding 2-methyl-1,3-benzoxazole-5-carboxylic acid methyl ester. wikipedia.org A similar strategy applies to the 7-carboxylic acid isomer.

Cyclization Approaches including Bischler-Napieralski Conditions

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). researchgate.netorganic-chemistry.org The reaction proceeds via an electrophilic aromatic substitution mechanism. mdpi.com

Interestingly, under certain conditions, the Bischler-Napieralski reaction can lead to the formation of oxazole derivatives as an "abnormal" or competing product. chemicalbook.com This alternative pathway is more likely to occur when the aromatic ring of the β-arylethylamide is not sufficiently electron-rich to facilitate the standard intramolecular electrophilic substitution. The proposed mechanism for this abnormal reaction also involves a key nitrilium salt intermediate. However, instead of attacking the benzene ring, the oxygen atom of the amide group (or a related species) can participate in the cyclization, leading to the formation of an oxazole ring. chemicalbook.com While not a primary route for benzoxazole synthesis, this phenomenon highlights the mechanistic intricacies and potential for reaction pathway divergence based on substrate electronics.

Oxidative Coupling Reactions

Oxidative coupling reactions provide a powerful and atom-economical alternative for constructing the benzoxazole scaffold. These methods often involve the in-situ formation of the necessary bonds through an oxidation process, bypassing the need for pre-functionalized starting materials.

One common approach is the oxidative cyclization of phenolic Schiff bases, which can be formed by the initial condensation of a 2-aminophenol and an aldehyde. nih.gov Various oxidizing agents can be employed to facilitate the subsequent ring closure. For example, lead tetraacetate has been used to catalyze the oxidative coupling between methyl-3-amino-4-hydroxyphenylacetate and various aldehydes to yield 2-substituted benzoxazole acetic acid derivatives. imedpub.com

Another strategy involves the direct oxidative coupling of 2-aminophenols with aldehydes or ketones. Elemental sulfur, for instance, has been shown to be an effective oxidant for the coupling of o-aminophenols and ketones to produce 2-alkylbenzoxazoles. nih.gov Electrochemical methods also offer a green alternative, utilizing an intramolecular Shono-type oxidative coupling of glycine (B1666218) derivatives to yield 2-substituted benzoxazoles without the need for chemical oxidants. google.com

Regioselective Synthesis of this compound and its Isomers

Achieving regioselectivity is paramount when synthesizing a specific isomer like this compound. The substitution pattern on the final benzoxazole ring is dictated by the substitution pattern of the initial 2-aminophenol precursor.

To synthesize this compound, the required starting material is 3-amino-4-hydroxybenzoic acid . google.comresearchgate.netrsc.org In this precursor, the amino and hydroxyl groups are positioned to form the oxazole ring, while the carboxylic acid group is located at the position that will become C7 of the benzoxazole system.

The synthesis of 3-amino-4-hydroxybenzoic acid itself can be achieved through several routes. A common method is the reduction of 4-hydroxy-3-nitrobenzoic acid. google.com This can be accomplished using reagents like tin(II) chloride in hydrochloric acid. google.com Another pathway involves the nitration of a 4-halobenzoic acid, followed by nucleophilic substitution of the halide with a hydroxide, and subsequent reduction of the nitro group. organic-chemistry.org

Once the correctly substituted precursor, 3-amino-4-hydroxybenzoic acid, is obtained, the benzoxazole ring is formed via condensation with an acetylating agent. The reaction with a reagent such as acetic acid or acetic anhydride (B1165640) introduces the methyl group at the 2-position, completing the synthesis of the target molecule. This strategy ensures complete regiochemical control, as the position of the carboxyl group is predetermined by the starting material.

For comparison, the synthesis of the isomeric 2-methyl-1,3-benzoxazole-5-carboxylic acid would start from 3-amino-4-hydroxybenzoic acid , where the amino and carboxyl groups are swapped relative to the hydroxyl group. wikipedia.org This highlights the principle that the regiochemical outcome of the final product is directly controlled by the selection of the appropriately substituted 2-aminophenol isomer.

Catalytic Systems and Green Chemistry Approaches in Benzoxazole Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, efficiency, and the reduction of hazardous waste. The synthesis of benzoxazoles has benefited significantly from the development of advanced catalytic systems and the adoption of green chemistry principles.

Green approaches aim to improve reaction performance by increasing product yields and purity, simplifying post-reaction work-ups, and reducing energy consumption. google.com Key strategies include the use of reusable catalysts, solvent-free reaction conditions, and alternative energy sources like ultrasound irradiation. nih.govgoogle.com For example, the condensation of 2-aminophenols with aldehydes can be efficiently carried out under solvent-free conditions using a Brønsted acidic ionic liquid gel as a recyclable catalyst.

Transition Metal Catalysis and Nanocatalysts

Transition metal catalysts and nanocatalysts are at the forefront of efficient and sustainable benzoxazole synthesis, offering high yields, mild reaction conditions, and excellent catalyst reusability. chemicalbook.com

Transition Metal Catalysis: A variety of transition metals, including copper (Cu), palladium (Pd), iron (Fe), and ruthenium (Ru), have been successfully employed to catalyze benzoxazole formation. Copper-catalyzed methods are particularly common, facilitating reactions such as the intramolecular cyclization of ortho-haloanilides. nih.gov Ruthenium-catalyzed systems have been developed for the acceptorless dehydrogenative coupling of primary alcohols with 2-aminophenol, providing a one-pot synthesis of benzoxazoles under heterogeneous conditions. researchgate.net Iron(III) chloride has also been shown to be an effective catalyst for the aerobic oxidation process to synthesize benzoxazoles.

Nanocatalysts: Nanocatalysts offer significant advantages over their conventional counterparts due to their high surface-area-to-volume ratio, which enhances reactant interaction and catalytic activity. chemicalbook.com This often translates to lower catalyst loading, shorter reaction times, and higher yields. Furthermore, many nanocatalysts, particularly magnetic ones, can be easily separated from the reaction mixture and recycled for multiple runs. chemicalbook.com

A prominent example is the use of magnetic iron oxide (Fe₃O₄) nanoparticles coated with silica (B1680970) and functionalized with a sulfonic acid group (Fe₃O₄@SiO₂-SO₃H). This nanocatalyst acts as an effective, reusable solid acid for the condensation of 2-aminophenol with aromatic aldehydes under solvent-free conditions, demonstrating high efficiency and environmental friendliness. Other nanocatalysts, such as copper(II) ferrite (B1171679) nanoparticles, have also been used for the sustainable synthesis of benzoxazoles from N-(2-halophenyl)benzamides. nih.gov

Ionic Liquid Catalysis and Microwave-Assisted Synthesis

The condensation of 2-aminophenols with carboxylic acids or their derivatives is a fundamental approach to constructing the benzoxazole core. mdpi.comorganic-chemistry.orgnih.gov For the synthesis of this compound, the reaction of 3-amino-4-hydroxybenzoic acid with a suitable acetylating agent, such as acetic acid or acetic anhydride, is the most direct route. Modern synthetic techniques, including the use of ionic liquids as catalysts and microwave irradiation as an energy source, have been shown to significantly enhance the efficiency and environmental profile of this transformation. mdpi.comdocumentsdelivered.com

Ionic liquids (ILs), particularly Brønsted acidic ionic liquids, have emerged as effective and recyclable catalysts for the cyclization of 2-aminophenols. acs.org Their use can lead to high yields under solvent-free conditions, simplifying work-up procedures and minimizing volatile organic waste. acs.org For instance, a Brønsted acidic ionic liquid gel (BAIL gel) has been successfully employed in the synthesis of various benzoxazoles, demonstrating the potential for high catalytic activity and straightforward recovery. acs.org

The synthesis of 2-aryl benzoxazoles has been reported using a deep eutectic solvent (DES) composed of choline (B1196258) chloride and oxalic acid as a catalyst under microwave irradiation. mdpi.com This method highlights the potential for environmentally benign and reusable catalytic systems in benzoxazole synthesis. mdpi.com

Below is a representative table illustrating the potential effects of different catalytic systems and conditions on the synthesis of a 2-substituted benzoxazole, based on general findings in the literature.

| Catalyst System | Reaction Conditions | Time | Yield (%) |

| Brønsted Acidic Ionic Liquid Gel | 130°C, Solvent-free | 5 h | ~98 |

| [CholineCl][Oxalic Acid] (DES) | Microwave (MW) | 10-15 min | >90 |

| Lawesson's Reagent | Microwave (MW), Solvent-free | 5-10 min | High |

| Methanesulfonic Acid | Conventional Heating | 2-4 h | High |

This table is illustrative and based on data for the synthesis of general 2-substituted benzoxazoles. Specific conditions for this compound would require empirical optimization.

Optimization of Reaction Conditions and Purity Enhancement Protocols

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters. Key factors include the choice of catalyst, solvent, temperature, and reaction duration.

Reaction Condition Optimization:

Catalyst Selection: The choice of catalyst is critical. While traditional acid catalysts can be effective, modern approaches favor reusable and environmentally benign options like ionic liquids or solid-supported catalysts. acs.orgnih.gov The catalytic loading is also an important parameter to optimize, with lower loadings being more cost-effective and environmentally friendly. acs.org

Solvent System: Many modern methods for benzoxazole synthesis are moving towards solvent-free conditions, particularly when employing microwave irradiation or solid-supported catalysts. organic-chemistry.orgacs.org This simplifies purification and reduces environmental impact. When a solvent is necessary, high-boiling point, polar aprotic solvents are often used.

Temperature and Time: Microwave-assisted reactions typically require significantly higher temperatures for shorter durations compared to conventional heating methods. researchgate.netijprdjournal.com Optimization involves finding the balance between reaction completion and the prevention of side-product formation. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. acs.org

Reactant Stoichiometry: The molar ratio of 3-amino-4-hydroxybenzoic acid to the acetylating agent can influence the yield and purity of the final product. A slight excess of the acetylating agent is sometimes used to ensure complete conversion of the starting aminophenol.

Purity Enhancement Protocols:

Following the completion of the reaction, the crude this compound must be purified to remove any unreacted starting materials, catalyst residues, and byproducts. Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is determined empirically.

Column Chromatography: For more challenging separations, silica gel column chromatography is a powerful technique. acs.orgnih.gov A solvent system (eluent) is chosen that allows for the separation of the desired product from impurities based on their differential adsorption to the silica gel. The fractions containing the pure product are then collected and the solvent is evaporated.

Acid-Base Workup: An acid-base workup can be employed to remove acidic or basic impurities. nih.gov For a carboxylic acid-containing product, this might involve dissolving the crude mixture in an organic solvent and washing with a basic aqueous solution to extract the product as its salt, followed by acidification to precipitate the pure carboxylic acid.

The following table summarizes common purification strategies for benzoxazole derivatives.

| Purification Method | Principle | Typical Solvents/Eluents |

| Recrystallization | Differential solubility of the compound and impurities at different temperatures. | Ethanol, Methanol, Ethyl Acetate, Hexane |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase (e.g., silica gel). | Ethyl Acetate/Hexane, Dichloromethane/Methanol |

| Acid-Base Workup | Separation based on the acidic or basic nature of the compounds. | Sodium Bicarbonate (aq), Sodium Hydroxide (aq), Hydrochloric Acid (aq) |

By carefully applying these advanced synthetic and purification methodologies, high-purity this compound can be efficiently prepared, paving the way for its application in various fields of chemical research and development.

Chemical Transformations and Derivatization Strategies for 2 Methyl 1,3 Benzoxazole 7 Carboxylic Acid

Functional Group Modifications and Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group at the 7-position is a prime site for chemical modification, enabling the synthesis of a variety of derivatives such as esters, amides, and alcohols. These transformations are fundamental in organic synthesis and are widely employed to alter a molecule's polarity, solubility, and interaction with biological targets.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy. The Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard method. libretexts.org Alternatively, alkylation of the carboxylate salt with an alkyl halide provides another route to esters. libretexts.org

Amidation: Amide derivatives are frequently synthesized to introduce new structural diversity and potential hydrogen bonding interactions. Direct amidation of the carboxylic acid with an amine can be challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.org This is often overcome by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid, facilitating nucleophilic attack by the amine. libretexts.org Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the desired amide. libretexts.orgbohrium.com

Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol, 1-(7-(hydroxymethyl)-2-methyl-1,3-benzoxazol-yl)ethan-1-one. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org Borane (BH₃) is also an effective reagent for this reduction. libretexts.orgchemistrysteps.com The resulting alcohol provides a new synthetic handle for further derivatization, such as etherification or oxidation to an aldehyde.

| Transformation | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) | libretexts.org |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC) | Amide (-CONHR) | libretexts.org |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) | libretexts.org |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) | Primary Alcohol (-CH₂OH) | libretexts.orgchemistrysteps.comlibretexts.org |

Benzoxazole (B165842) Core Functionalization and Substituent Effects

The benzoxazole ring system is aromatic and can undergo electrophilic substitution reactions. globalresearchonline.net The positions on the benzene (B151609) ring (C4, C5, and C6) are potential sites for the introduction of new functional groups. The existing methyl group at C2 and the carboxylic acid at C7 exert directing effects on incoming electrophiles. The carboxylic acid is a deactivating, meta-directing group, while the benzoxazole nitrogen and oxygen atoms can influence the electron density of the benzene ring.

Common electrophilic substitution reactions that could be applied to the benzoxazole core include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. globalresearchonline.net

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or chlorine. globalresearchonline.net

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the deactivating nature of the carboxylic acid can make these reactions challenging.

The precise location of substitution will depend on the interplay of the electronic effects of the existing substituents and the reaction conditions. For instance, electron-donating groups on the benzoxazole ring generally favor electrophilic substitution, while electron-withdrawing groups disfavor it. mdpi.com

| Reaction Type | Typical Reagents | Functional Group Introduced | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -NO₂ | globalresearchonline.net |

| Halogenation | Br₂, Cl₂, or NBS, NCS | -Br, -Cl | globalresearchonline.net |

| Sulfonation | Fuming H₂SO₄ | -SO₃H | N/A |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | -COR | N/A |

Mechanistic Investigations of 2-Methyl-1,3-benzoxazole-7-carboxylic acid Reactions

The mechanisms of the transformations involving this compound are generally well-established principles in organic chemistry.

Nucleophilic Acyl Substitution: Reactions at the carboxylic acid moiety, such as esterification and amidation, proceed via a nucleophilic acyl substitution mechanism. libretexts.org The reaction begins with the addition of a nucleophile (an alcohol or amine) to the carbonyl carbon. libretexts.org In acid-catalyzed esterification, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. libretexts.org For DCC-mediated amidation, DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. libretexts.org

Benzoxazole Ring Formation (Synthesis Context): While this article focuses on transformations of the title compound, understanding its synthesis provides mechanistic insight. The most common synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. nih.govnih.gov For example, using a carboxylic acid and 2-aminophenol, the reaction likely proceeds through the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring. researchgate.net

Electrophilic Aromatic Substitution: Functionalization of the benzene portion of the benzoxazole core follows the standard mechanism for electrophilic aromatic substitution. An electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). A proton is then lost to restore the aromaticity of the ring, resulting in the substituted product.

Bioisosteric Replacement and Analog Generation

In medicinal chemistry, replacing a functional group with another group that has similar physical or chemical properties (a bioisostere) is a powerful strategy to improve a compound's pharmacological profile. researchgate.net The carboxylic acid group is often a target for bioisosteric replacement to enhance properties like metabolic stability, lipophilicity, and oral bioavailability. nih.govnih.gov

A prominent bioisostere for the carboxylic acid group is the tetrazole ring. nih.govresearchgate.net The 5-substituted 1H-tetrazole has a pKa value (around 4.5-4.9) and a planar structure that closely mimic those of a carboxylic acid. nih.gov This substitution can lead to improved drug-like characteristics. beilstein-journals.org Other known bioisosteres for carboxylic acids include acyl sulfonamides, 3-hydroxyisoxazoles, and tetrazolones. nih.govnih.govrsc.org The replacement of the carboxylic acid in this compound with one of these bioisosteres could generate novel analogs with potentially improved properties. For example, a tetrazole analog could be synthesized from a corresponding nitrile precursor, which in turn could be derived from the amide or carboxylic acid itself.

| Carboxylic Acid Bioisostere | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| 5-Substituted-1H-tetrazole | Similar pKa (~4.5-4.9) and planarity to COOH. | Increased metabolic stability, improved lipophilicity. | nih.govnih.govresearchgate.net |

| Acylsulfonamide | pKa within the range of carboxylic acids (4-5). | Can improve biological activity and selectivity. | nih.govnih.gov |

| 3-Hydroxyisoxazole | Planar, with pKa values of ~4-5. | Mimics the acidic proton and hydrogen bonding capacity. | nih.gov |

| Tetrazolone | Can act as a carboxylic acid mimic and may improve pharmacokinetic profiles. | Comparable biological activity with potentially better PK properties. | researchgate.netrsc.org |

Sophisticated Spectroscopic and Analytical Characterization Techniques for 2 Methyl 1,3 Benzoxazole 7 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 2-Methyl-1,3-benzoxazole-7-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing nature of the substituents on the benzoxazole (B165842) core. Based on data from related benzoxazole structures, the following proton signals can be predicted. chemicalbook.com

The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The methyl protons at the 2-position would present as a sharp singlet further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.6 | Singlet (s) |

| Aromatic-H | ~7.3 - 8.0 | Multiplet (m) |

| COOH | >10 | Broad Singlet (br s) |

Note: Predicted values are based on the analysis of similar benzoxazole and benzoic acid derivatives.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-175 ppm. The carbons of the benzoxazole ring system will appear in the aromatic region (110-160 ppm), with the carbon attached to the oxygen and the carbon of the C=N bond showing characteristic downfield shifts. The methyl carbon will be the most upfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~14-20 |

| Aromatic-C | ~110-140 |

| C-O (benzoxazole) | ~150-155 |

| C=N (benzoxazole) | ~160-165 |

| COOH | ~165-175 |

Note: Predicted values are based on the analysis of similar benzoxazole and benzoic acid derivatives.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals on the benzene ring and the methyl protons to the methyl carbon.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₉H₇NO₃), HRMS would provide a highly accurate mass measurement of the molecular ion. scbt.com

The expected monoisotopic mass of this compound is 177.04259 Da. An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a measured mass that is within a very narrow tolerance (typically < 5 ppm) of this theoretical value, thereby confirming the molecular formula. Predicted collision cross-section data for a related isomer suggests values that can aid in structural confirmation. uni.lu

Table 3: Predicted HRMS Data for this compound

| Ion Adduct | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₉H₈NO₃⁺ | 178.04987 |

| [M+Na]⁺ | C₉H₇NNaO₃⁺ | 200.03181 |

| [M-H]⁻ | C₉H₆NO₃⁻ | 176.03531 |

Note: These are theoretical values. Experimental values would be expected to be very close to these predictions.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including FT-IR and Raman analysis, provides valuable information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds upon absorption of infrared radiation or inelastic scattering of monochromatic light.

For this compound, the FT-IR spectrum is expected to be dominated by characteristic absorptions of the carboxylic acid and the benzoxazole ring. nih.gov A very broad O-H stretching band from the carboxylic acid dimer (formed via hydrogen bonding in the solid state) is anticipated in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will give a strong, sharp absorption band around 1700 cm⁻¹. The C=N stretching of the oxazole (B20620) ring is expected around 1640 cm⁻¹, and C-O-C stretching vibrations will also be present. jyoungpharm.org

Raman spectroscopy would complement the FT-IR data. The C=C and C=N stretching vibrations of the aromatic and heterocyclic rings are typically strong in the Raman spectrum.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) | Weak |

| C-H Stretch (Aromatic) | Benzene Ring | ~3000-3100 | Strong |

| C-H Stretch (Aliphatic) | Methyl Group | ~2850-2960 | Moderate |

| C=O Stretch | Carboxylic Acid | ~1680-1710 (strong) | Moderate |

| C=N Stretch | Oxazole Ring | ~1630-1650 | Strong |

| C=C Stretch | Aromatic Ring | ~1450-1600 | Strong |

| C-O Stretch | Carboxylic Acid/Oxazole | ~1200-1300 | Moderate |

Note: Predicted values are based on general spectroscopic principles and data from similar compounds. nih.govjyoungpharm.org

Advanced X-ray Crystallography and Crystal Packing Analysis

It is highly probable that this compound would crystallize in a centrosymmetric space group, with the molecules forming hydrogen-bonded dimers through their carboxylic acid moieties. These dimers would likely pack in a herringbone or pi-stacking arrangement, driven by intermolecular interactions between the aromatic benzoxazole systems. nih.gov The planarity of the benzoxazole ring system would facilitate these packing motifs. The crystal structure would be further stabilized by a network of weaker C-H···O and C-H···N hydrogen bonds. A detailed analysis would reveal bond lengths, bond angles, and torsion angles, confirming the molecular geometry and providing insights into intermolecular forces that govern the solid-state structure.

Computational Chemistry and in Silico Design for 2 Methyl 1,3 Benzoxazole 7 Carboxylic Acid Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzoxazole (B165842) derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are employed to identify key structural features that influence their therapeutic effects, such as anticancer activity. rsc.orgrsc.org

In a typical QSAR study, a dataset of molecules with known activities is aligned, and various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated. rsc.org These descriptors are then correlated with the biological activity (e.g., IC₅₀ values) using statistical methods like Partial Least Squares (PLS) regression to build a predictive model. rsc.org The resulting models are visualized as contour maps, which highlight regions where modifications to the molecular structure—such as that of 2-Methyl-1,3-benzoxazole-7-carboxylic acid—could enhance or diminish activity. For instance, these maps can indicate where bulky groups or specific electrostatic charges would be favorable for biological function. rsc.org The predictive power of these models is validated using both internal (cross-validation) and external test sets of compounds. rsc.org

| QSAR Model Parameter | Description | Typical Value for Benzoxazole Derivatives |

| Rcv² or q² | Cross-validated correlation coefficient. It measures the internal predictive ability of the model. | 0.50 - 0.71 rsc.org |

| R² | Non-cross-validated correlation coefficient. It indicates the goodness of fit of the model. | > 0.90 |

| Rpred² | Predictive correlation coefficient for an external test set. It measures the model's ability to predict the activity of new compounds. | 0.51 - 0.66 rsc.org |

| CoMFA | Comparative Molecular Field Analysis; uses steric and electrostatic fields. | Used to map favorable/unfavorable regions for activity. rsc.org |

| CoMSIA | Comparative Molecular Similarity Indices Analysis; includes hydrophobic, hydrogen bond donor, and acceptor fields in addition to steric and electrostatic fields. | Provides a more detailed understanding of structure-activity requirements. rsc.org |

This table presents typical validation parameters for QSAR models developed for benzoxazole derivatives, indicating robust and predictive models.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This technique is crucial for understanding the mechanism of action of potential drugs by visualizing how they interact with their biological targets at the atomic level. nih.gov

For benzoxazole derivatives, docking studies have been performed against a variety of protein targets, including DNA gyrase, penicillin-binding proteins (PBP), and various kinases like VEGFR2, to explore their potential as antimicrobial or anticancer agents. rsc.orgnih.govnih.gov The process involves preparing the 3D structures of both the ligand and the receptor. The ligand is then placed into the receptor's binding site, and its conformational flexibility is explored to find the most stable binding pose, which is ranked using a scoring function. nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's active site, providing a rationale for the compound's biological activity. rsc.orgnih.gov

| Target Protein | PDB ID | Potential Application | Key Interacting Residues for Benzoxazole Scaffolds |

| DNA Gyrase (E. coli) | 2XCT | Antibacterial | Asp73, Gly77, Arg76 nih.gov |

| Penicillin-Binding Protein 2a (PBP2a) | 1VQQ | Antibacterial (MRSA) | GLU145, ILE144 nih.gov |

| VEGFR2 Kinase | 6GQO | Anticancer | Leu35, Val43, Lys63, Asp191 rsc.orgacs.org |

| COX-2 | 5IKR | Anti-inflammatory | Arg120, Tyr355, Ser530 nih.gov |

This interactive table summarizes molecular docking studies performed on various benzoxazole derivatives, highlighting the diversity of therapeutic targets for this scaffold.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For compounds like this compound, DFT calculations can provide valuable insights into their geometric and electronic properties. nih.govresearchgate.net By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can optimize the molecular geometry and calculate parameters such as bond lengths, bond angles, and dihedral angles. nih.gov

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap (ΔΕ) are crucial descriptors of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests higher reactivity. DFT also allows for the calculation of other chemical reactivity descriptors, such as chemical hardness, softness, and electrophilicity, which help in predicting how the molecule will interact with other species. nih.gov

| Parameter | Description | Typical Calculated Value for a Benzoxazole Derivative |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron. | -6.5 eV to -6.9 eV nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron. | -1.5 eV to -2.0 eV nih.gov |

| ΔΕGap (LUMO-HOMO) | Energy gap between HOMO and LUMO. Indicates chemical reactivity and stability. | 4.6 eV to 5.0 eV nih.govnih.gov |

| Chemical Hardness (η) | Resistance to change in electron distribution. | ~2.3 - 2.5 eV |

| Electrophilicity (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | ~1.8 - 2.5 eV nih.gov |

This table shows representative electronic properties and chemical reactivity descriptors for a benzoxazole derivative calculated using DFT, which are fundamental to understanding its chemical behavior.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, complementing the static view offered by molecular docking. By simulating the movements of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex, analyze conformational changes, and understand the influence of the solvent environment. rsc.orgrsc.org

In the context of this compound, an MD simulation would typically start with the best-docked pose of the molecule within its protein target. The system is then solvated in a water box, and the trajectory of all atoms is calculated over a period of nanoseconds by solving Newton's equations of motion. rsc.org Analysis of the simulation can reveal the stability of the binding, indicated by metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. rsc.org The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that are important for ligand binding. rsc.org These simulations confirm whether the key interactions observed in docking are maintained over time, providing a more rigorous validation of the binding mode. acs.org

| MD Simulation Metric | Description | Interpretation |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atoms for a given frame from a reference structure over time. | A stable, low RMSD value (< 3 Å) for the ligand suggests stable binding within the protein pocket. rsc.org |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues from their average position. | High RMSF values indicate flexible regions of the protein, while low values for residues in the binding site suggest stable interactions with the ligand. rsc.org |

| Binding Free Energy (MM-PBSA/GBSA) | Estimates the free energy of binding of the ligand to the protein. | Provides a more accurate ranking of potential inhibitors than docking scores alone. rsc.org |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Confirms the stability of key hydrogen bonding interactions identified in docking. |

This table outlines key metrics used in Molecular Dynamics simulations to evaluate the stability and dynamics of a ligand-receptor complex.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, it must exhibit favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction tools are used early in the drug discovery process to filter out compounds that are likely to fail in later clinical stages due to poor pharmacokinetics. nih.gov

For this compound, various computational models can predict its physicochemical properties and ADME profile. These predictions are often based on established rules, such as Lipinski's Rule of Five, which assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Other important properties that can be predicted include aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes, which are critical for drug metabolism. nih.govmdpi.com

| ADME/Physicochemical Property | Description | Favorable Range for Oral Drugs |

| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | < 10 |

| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water. | > -4 |

| Gastrointestinal (GI) Absorption | The predicted percentage of absorption from the gut. | High |

| Blood-Brain Barrier (BBB) Permeation | Predicts whether the compound can cross the BBB. | No (for peripherally acting drugs) |

This table presents key ADME and physicochemical properties predicted in silico to assess the drug-likeness of a compound like this compound.

Pharmacological and Biological Activity Investigations of 2 Methyl 1,3 Benzoxazole 7 Carboxylic Acid and Its Bioactive Analogs

Comprehensive Antimicrobial Activity Evaluation

No specific studies detailing the antimicrobial activity of 2-Methyl-1,3-benzoxazole-7-carboxylic acid were identified. The following subsections reflect this lack of data.

There are no available research findings or data tables concerning the antibacterial spectrum and Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Information regarding the antifungal efficacy of this compound against pathogenic fungal strains is not present in the reviewed literature.

No studies were found that evaluated the antitubercular activity of this compound against any Mycobacterium species.

Anticancer and Cytotoxic Potential Assessment

Limited information is available regarding the direct anticancer and cytotoxic potential of this compound.

There are no specific studies available that investigate the mechanisms of cell proliferation inhibition or the apoptosis induction pathways associated with this compound.

Direct studies on the efficacy of this compound against a panel of human cancer cell lines are not available. However, one study investigating analogs of the natural product UK-1 tested a compound referred to as "benzoxazole carboxylic acid 2". nih.gov This compound was found to be non-cytotoxic at the highest tested concentration of 50 μM against the MCF-7 (breast cancer) and A549 (lung cancer) cell lines. nih.gov The precise chemical structure of "benzoxazole carboxylic acid 2" and its identity as this compound could not be definitively confirmed from the publication.

Table 1: Cytotoxicity Data for a Related Benzoxazole (B165842) Carboxylic Acid

| Compound Name | Cell Line | Highest Concentration Tested (µM) | Cytotoxicity |

| Benzoxazole carboxylic acid 2 | MCF-7 | 50 | Not cytotoxic |

| Benzoxazole carboxylic acid 2 | A549 | 50 | Not cytotoxic |

Anti-inflammatory and Immunomodulatory Effects

Benzoxazole derivatives have been widely investigated for their potential to modulate inflammatory pathways. A number of 2-substituted benzoxazoles have demonstrated potent anti-inflammatory effects, suggesting that this compound could possess similar properties. The primary mechanism often implicated is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. nih.gov Specifically, the selective inhibition of COX-2 is a key therapeutic goal to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

The immunomodulatory effects of benzoxazole analogs often correlate with their anti-inflammatory properties. Some derivatives have been shown to suppress the production of key inflammatory mediators beyond prostaglandins. For example, modified benzoxazole-based compounds have demonstrated the ability to inhibit the release of tumor necrosis factor-alpha (TNF-α) and IL-6, both of which are central to the inflammatory cascade in various autoimmune and inflammatory diseases. nih.gov

| Compound/Analog | Target/Assay | Observed Effect | Reference |

|---|---|---|---|

| 2-Substituted Benzoxazole Derivatives | COX-2 Enzyme | Potent anti-inflammatory activity and significant binding potential. | nih.gov |

| Benzoxazolone Derivatives (e.g., compound 3g) | MD2 Protein | Inhibited IL-6 production with an IC50 value of 5.09 ± 0.88 μM. | nih.gov |

| Nicotinamide-Substituted Benzoxazole (Compound XII) | TNF-α and IL-6 | Significant decrease in TNF-α levels. | nih.gov |

| 2-(2-Arylphenyl)benzoxazoles | COX-2 Enzyme | Selective inhibition of COX-2 with in vivo anti-inflammatory potency comparable to celecoxib. | nih.gov |

Antioxidant Mechanisms and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. mdpi.com Antioxidant compounds can mitigate oxidative stress by neutralizing free radicals, thus preventing cellular damage. mdpi.com The benzoxazole scaffold is a feature in several compounds investigated for their antioxidant potential. nih.govnih.gov

The antioxidant activity of benzoxazole derivatives has been demonstrated in various in vitro models. For example, certain benzoxazolone and benzothiazolinone (B8138533) derivatives have been shown to inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. nih.gov The mechanism of action for phenolic derivatives of these compounds was particularly effective in protecting against LDL oxidation. nih.gov Another study highlighted a benzoxazole derivative that not only showed antioxidant potential but also inhibited both the initiation and propagation of copper-mediated LDL oxidation. researchgate.net These findings suggest that this compound may also possess antioxidant properties, potentially acting as a free radical scavenger or by inhibiting oxidative processes.

| Compound/Analog | Assay | Key Finding | Reference |

|---|---|---|---|

| Phenolic Benzoxazolone Derivatives | Inhibition of LDL oxidation | Demonstrated the best antioxidant activities. | nih.gov |

| Benzoxazole Derivative (Compound 52) | Copper-mediated LDL oxidation | Inhibited both initiation and propagation of oxidation. | researchgate.net |

| 5,7,8-trimethyl-1,4-benzoxazine/catechol hybrids | Cell-free and cell-based assays | Acted as radical scavengers and reduced intracellular ROS levels. | nih.gov |

Enzyme Inhibition and Receptor Binding Studies

The structural features of benzoxazole derivatives make them attractive candidates for the design of enzyme inhibitors and receptor ligands. nih.govtandfonline.com A notable area of research is their potential as kinase inhibitors, which are crucial in cancer therapy. Several benzoxazole derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. tandfonline.comresearchgate.net Some of these compounds have shown potent anti-proliferative activity against cancer cell lines and significant VEGFR-2 inhibitory activity. tandfonline.comresearchgate.net

Beyond cancer, benzoxazole derivatives have been investigated for their interaction with other enzyme and receptor systems. For instance, a series of benzoxazole derivatives were synthesized and evaluated as agonists for melatonin (B1676174) receptors (MT1 and MT2), which are involved in regulating circadian rhythms. nih.gov Additionally, some benzoxazoles have been explored as inhibitors of monoamine oxidase (MAO), enzymes that are targets for the treatment of neuropsychiatric disorders. researchgate.net It is worth noting that the stability of the benzoxazole ring can be influenced by substituents; for example, benzoxazole-2-carboxylic acid is known to be prone to decarboxylation. rsc.org

| Compound/Analog | Target | Activity | Reference |

|---|---|---|---|

| Benzoxazole Derivative (12l) | VEGFR-2 | Potent inhibitory activity (IC50 = 97.38 nM). | tandfonline.comresearchgate.net |

| Benzoxazole Derivatives (e.g., compounds 14 and 17) | Melatonin Receptors (MT1 and MT2) | Identified as receptor agonists. | nih.gov |

| 2-Methylbenzo[d]oxazole Derivatives | Monoamine Oxidase (MAO) | Evaluated as in vitro inhibitors. | researchgate.net |

| 2-Substituted Benzoxazoles | DNA Gyrase | Suggested as a potential target for antibacterial activity. | nih.gov |

Neuropharmacological Investigations: Anticonvulsant Properties

The central nervous system is another area where benzoxazole derivatives have shown promise. Several studies have focused on the synthesis and evaluation of benzoxazole analogs for their anticonvulsant activities. researchgate.netnih.govnih.gov These investigations often employ standard preclinical models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests to assess efficacy. nih.govnih.gov

A novel series of benzoxazole derivatives incorporating a 1,2,4-triazolone moiety demonstrated significant anti-MES activities, with one compound showing a potent ED50 value of 22.0 mg/kg. nih.gov The mechanism of action for some of these anticonvulsant benzoxazoles is thought to involve the GABAergic system, as evidenced by an increase in γ-aminobutyric acid (GABA) levels in the brain. nih.gov Docking studies have further suggested potential binding to the benzodiazepine (B76468) site of the GABAA receptor. nih.gov Another series of benzoxazole derivatives with a triazolone moiety also showed promising activity in both MES and sc-PTZ models, further highlighting the potential of this scaffold in the development of new anticonvulsant drugs. nih.gov

| Compound/Analog | Test Model | Key Finding | Reference |

|---|---|---|---|

| Benzoxazole-1,2,4-triazolone derivative (5f) | MES | Potent anticonvulsant activity with an ED50 of 22.0 mg/kg. | nih.gov |

| 2-Thioalkyl-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole analog | MES and sc-PTZ | ED50 values of 11.4 and 31.7 mg/kg, respectively. | nih.gov |

| Benzoxazole-triazolone derivative (4g) | MES and sc-PTZ | ED50 values of 23.7 and 18.9 mg/kg, respectively. | nih.gov |

| Semicarbazone containing Benzoxazole (Ve and Vl) | MES | Showed protection at a low dose of 30 mg/kg. | benthamdirect.com |

Structure-Activity Relationship (SAR) Elucidation for Optimized Bioactivity

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzoxazole derivatives. The nature and position of substituents on the benzoxazole ring system can have a profound impact on their pharmacological properties. researchgate.netesisresearch.org For antimicrobial activity, for instance, the presence of electron-withdrawing groups at certain positions has been shown to enhance the potency of some benzoxazole analogs. esisresearch.org Specifically, a thiophene (B33073) substituent has been associated with strong activity in certain cancer cell lines. researchgate.net

In the context of anti-inflammatory activity, the substitution pattern plays a key role in determining selectivity for COX-2 over COX-1. nih.gov For anticonvulsant benzoxazoles, substitutions at the hydrophobic site, particularly with electron-withdrawing groups at the para position of an aryl ring, have been shown to improve activity. benthamdirect.com The SAR of benzoxazole derivatives as melatonin receptor agonists has also been explored, demonstrating that modifications to the side chain can significantly alter binding affinity. nih.gov For this compound, the methyl group at the 2-position and the carboxylic acid at the 7-position are expected to significantly influence its electronic properties, solubility, and interactions with biological targets. The carboxylic acid group, in particular, could act as a key binding moiety.

Molecular Mechanisms of Action: Target Identification and Pathway Analysis

Elucidating the molecular mechanisms of action is essential for the development of benzoxazole-based therapeutics. For anti-inflammatory benzoxazoles, target identification has pointed towards enzymes like COX-2 and adaptor proteins such as MD2. nih.govnih.gov Inhibition of these targets leads to the downstream suppression of inflammatory pathways, including those mediated by NF-κB and pro-inflammatory cytokines. researchgate.net

In the realm of oncology, VEGFR-2 has been identified as a primary target for several anti-proliferative benzoxazole derivatives. tandfonline.comresearchgate.net Inhibition of VEGFR-2 can disrupt angiogenesis and induce apoptosis in cancer cells. tandfonline.comnih.gov Pathway analysis of these compounds has shown that they can arrest the cell cycle and modulate the expression of apoptotic proteins like BAX and Bcl-2. tandfonline.comnih.gov For antimicrobial benzoxazoles, DNA gyrase has been proposed as a potential molecular target, which is an essential enzyme in bacteria but absent in higher eukaryotes, making it an attractive target for selective antibacterial agents. nih.gov The diverse range of identified targets underscores the versatility of the benzoxazole scaffold in interacting with various biological systems.

Comparative Analysis and Rational Design of 2 Methyl 1,3 Benzoxazole 7 Carboxylic Acid Analogues

Impact of Substituent Variations on Biological Profiles

The biological activity of benzoxazole (B165842) derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies have revealed that even minor modifications can lead to significant changes in potency and selectivity.

The introduction of various substituents at different positions of the benzoxazole core can modulate its physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn affects the molecule's interaction with biological targets. nih.gov For instance, in a series of 2-substituted benzoxazoles, the presence of a phenyl or N-phenyl group was investigated for antimicrobial activity. These compounds demonstrated notable efficacy, particularly against E. coli. nih.gov

The substitution on the benzene (B151609) ring of the benzoxazole is also critical. Studies on benzoxazole-2-carboxylate derivatives have shown that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position can enhance the yield of the cyclic product, indicating the electronic sensitivity of the ring system to substitution. researchgate.net Conversely, the presence of a carboxylic acid group on the benzene ring was found to inhibit cyclization under certain reaction conditions. researchgate.net

In the context of 2-Methyl-1,3-benzoxazole-7-carboxylic acid, modifications can be envisaged at several key positions:

The 2-methyl group: Replacing the methyl group with larger alkyl or aryl moieties can influence the steric interactions within the binding pocket of a target protein.

The 7-carboxylic acid group: This group is a key site for hydrogen bonding and can be esterified or converted to amides to alter polarity and cell permeability. The acidity of this group can also be modulated by introducing electron-withdrawing or electron-donating substituents on the aromatic ring.

The Benzene Ring (Positions 4, 5, and 6): Introduction of halogens, nitro groups, or methoxy (B1213986) groups can significantly alter the electronic properties and metabolic stability of the molecule. For example, the presence of an electron-withdrawing nitro group has been shown to increase the electrophilic character of adjacent carbons in related systems. beilstein-journals.org

A systematic exploration of these substituent variations is crucial for developing a comprehensive SAR and for optimizing the biological profile of this compound analogues.

Comparison with Related Benzoxazole Isomers and Heterocyclic Scaffolds

The positional isomerism of the carboxylic acid group on the benzoxazole ring can have a substantial impact on the biological activity. For example, comparing this compound with its 6-carboxylic acid isomer reveals potential differences in how the molecule orients itself within a biological target's binding site. The spatial arrangement of the key functional groups (the methyl group, the carboxylic acid, and the benzoxazole nitrogen and oxygen) is critical for molecular recognition.

While specific comparative studies on the 7-carboxylic acid isomer are limited, research on other benzoxazole isomers provides valuable insights. For instance, studies on 3-substituted-2-oxo-3H-benzoxazoles have highlighted their potential as analgesic and anti-inflammatory agents, with the 6-acyl function being favorable for analgesic activity. jocpr.com

Beyond positional isomers, a comparison with other heterocyclic scaffolds that are isosteric or have similar pharmacophoric features is essential for understanding the unique contribution of the this compound framework. Such scaffolds include:

Benzimidazoles: Replacing the oxygen atom of the oxazole (B20620) ring with a nitrogen atom leads to benzimidazoles. This change significantly alters the hydrogen bonding capacity and electronic properties of the heterocycle.

Benzothiazoles: The substitution of the oxygen with a sulfur atom to form a benzothiazole (B30560) can impact the lipophilicity and metabolic stability of the compound. Benzothiazole-based derivatives have been explored as potent STAT3 signaling pathway inhibitors. nih.gov

Indoles: As a privileged scaffold in its own right, indole (B1671886) and its derivatives share some structural similarities and have been extensively studied for a wide range of biological activities.

The rationale for comparing these scaffolds lies in identifying the optimal heterocyclic core for a given therapeutic target and understanding the subtle electronic and steric effects that govern biological activity.

Rational Design Principles for Enhanced Therapeutic Efficacy

The rational design of more potent and selective analogues of this compound is guided by an iterative process of design, synthesis, and biological evaluation, informed by SAR data and, where possible, structural information of the biological target. researchgate.net

Key principles for the rational design of analogues include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be employed to design ligands that fit snugly into the binding site and form favorable interactions. Molecular docking studies can predict the binding modes of analogues and help prioritize synthetic targets. For example, docking studies on 2-substituted benzoxazole derivatives suggested that their antibacterial activity could be linked to the inhibition of DNA gyrase. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be used. A pharmacophore model can be developed based on a set of active compounds to identify the key chemical features required for biological activity.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, the carboxylic acid group could be replaced with a tetrazole or a hydroxamic acid to modulate its acidity and metabolic stability.

Scaffold Hopping: This involves replacing the central benzoxazole core with a different heterocyclic system while retaining the key pharmacophoric elements. This can lead to the discovery of novel chemical series with improved properties.

By applying these rational design principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop new therapeutic agents with enhanced efficacy and a favorable safety profile. The integration of computational tools with synthetic chemistry is paramount to accelerating this discovery process.

Methodological Frameworks for Research and Development of 2 Methyl 1,3 Benzoxazole 7 Carboxylic Acid

High-Throughput Screening (HTS) in Drug Discovery

High-Throughput Screening (HTS) serves as a critical initial step in the drug discovery pipeline, enabling the rapid assessment of large libraries of chemical compounds to identify "hits" that modulate a specific biological target. For a compound like 2-Methyl-1,3-benzoxazole-7-carboxylic acid, HTS would be instrumental in uncovering its potential therapeutic value across a wide range of diseases.

The process would begin with the inclusion of this compound in a diverse chemical library. This library would then be screened against a panel of biological targets, which could include enzymes, receptors, or whole cells, relevant to various disease areas such as oncology, infectious diseases, or inflammatory disorders. The screening assays are typically miniaturized and automated to allow for the testing of thousands of compounds in a short period.

The selection of appropriate HTS assays is paramount. For instance, to investigate the potential of this compound as an enzyme inhibitor, a biochemical assay measuring the enzymatic activity in the presence and absence of the compound would be employed. A reduction in enzyme activity would signal a potential inhibitory effect. Alternatively, cell-based assays could be used to assess the compound's impact on cellular processes like proliferation, apoptosis, or the activation of specific signaling pathways.

A hypothetical HTS campaign for this compound could involve screening against a panel of kinases, a family of enzymes often implicated in cancer. The results would be analyzed to identify any significant inhibition of specific kinases, thereby flagging the compound as a "hit" for further investigation.

In Vitro Bioassay Development and Validation

Following the identification of a "hit" from HTS, the next crucial phase is the development and validation of robust in vitro bioassays. These assays are designed to confirm the initial screening results, determine the potency and selectivity of the compound, and elucidate its mechanism of action at a molecular level. For this compound, the nature of the developed bioassays would depend on the therapeutic area suggested by the HTS findings.

For example, if HTS indicated potential anticancer activity, a battery of in vitro assays would be established. This would include cytotoxicity assays on various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), to determine the concentration of the compound required to inhibit cell growth by 50% (IC50). Studies on related benzoxazole (B165842) derivatives have utilized such cell lines to evaluate their anticancer potential. nih.govnih.gov For instance, one study on a series of 2-arylbenzoxazole acetic acid derivatives reported their cytotoxic activities against these cell lines. nih.govnih.gov However, it is noteworthy that a study on a structurally similar benzoxazole carboxylic acid derivative found it to be non-cytotoxic at the highest tested concentration of 50 μM, highlighting the importance of specific testing for this compound. ijpbs.com

Should the initial screening suggest antimicrobial properties, bioassays would be developed to assess the compound's efficacy against a panel of pathogenic bacteria and fungi. scbt.com This would involve determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. scbt.com

Validation of these bioassays is critical to ensure the reliability of the data. This involves demonstrating that the assay is accurate, precise, reproducible, and specific for the intended biological activity.

Advanced Purification and Quality Control for Biological Applications

The reliability of any biological data is contingent on the purity and integrity of the chemical compound being tested. Therefore, advanced purification and stringent quality control measures are indispensable components of the research and development framework for this compound.

Following its synthesis, the crude compound would undergo a series of purification steps to remove impurities such as starting materials, reagents, and by-products. While standard techniques like crystallization and column chromatography are often used initially, achieving the high purity required for biological applications typically necessitates more advanced methods. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of small molecules, offering high resolution and the ability to isolate the compound of interest to a purity level often exceeding 95%. Other advanced techniques like Supercritical Fluid Chromatography (SFC) could also be employed, particularly for its efficiency and use of environmentally benign solvents.

Once purified, a comprehensive quality control process is implemented to confirm the identity and purity of this compound. A suite of analytical techniques is used for this purpose. The structural integrity of the molecule is confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), which provides detailed information about the arrangement of atoms within the molecule, and Mass Spectrometry (MS), which determines the molecular weight. The purity of the compound is typically assessed by HPLC, which can separate and quantify any residual impurities. The data from these analyses are compiled into a Certificate of Analysis (CoA), which serves as a formal record of the compound's quality.

Below is a hypothetical data table summarizing the quality control specifications for this compound intended for biological screening.

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Identity | Conforms to the structure of this compound | ¹H NMR, ¹³C NMR, MS |

| Purity | ≥95% | HPLC |

| Solubility | Soluble in DMSO | Visual Inspection |

| Residual Solvents | To be determined | Gas Chromatography (GC) |

This rigorous approach to purification and quality control ensures that the biological effects observed in subsequent assays can be confidently attributed to this compound itself, thereby providing a solid foundation for its further development as a potential therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for preparing 2-methyl-1,3-benzoxazole-7-carboxylic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclization of substituted precursors. For example, starting from 2-aminophenol derivatives, a cyclocondensation reaction with methyl-substituted carboxylic acid derivatives (e.g., methyl malonate) under acidic conditions can yield the benzoxazole core. To improve yields:

- Use high-purity starting materials (>97% purity) to minimize side reactions .

- Optimize reaction time and temperature (e.g., reflux in acetic acid at 120°C for 6–8 hours).

- Employ catalytic agents like polyphosphoric acid to enhance cyclization efficiency.

Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR can confirm substituent positions. For instance, the methyl group at position 2 appears as a singlet (~2.5 ppm), while the carboxylic proton is absent (due to exchange in DO) .

- FT-IR Spectroscopy: Look for characteristic peaks: C=O stretch (~1700 cm) and benzoxazole ring vibrations (~1600 cm) .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]) and fragmentation patterns to distinguish from structural analogs like 2-methyl-1,3-benzoxazole-6-carboxylic acid .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of this compound?

Methodological Answer: Single-crystal X-ray diffraction is ideal for resolving bond angles, torsion angles, and hydrogen-bonding networks. Key steps:

- Grow high-quality crystals via slow evaporation (e.g., in methanol at 4°C).

- Use SHELX software (e.g., SHELXL-2018) for structure refinement. The program’s robustness in handling small-molecule data ensures accurate determination of the carboxylic acid group’s orientation and methyl group placement .

- Validate results against computational models (DFT calculations) to confirm electronic interactions .

Q. What strategies effectively mitigate impurities like desethyl or amide derivatives during synthesis?

Methodological Answer:

- Chromatographic Monitoring: Use HPLC with a C18 column (e.g., Supelco® Purospher STAR) and UV detection at 254 nm to track impurities. Mobile phase: acetonitrile/0.1% formic acid (70:30 v/v) .

- Reaction Quenching: Add ice-cold water immediately after cyclization to precipitate the product and halt side reactions (e.g., hydrolysis of the methyl group).

- Recrystallization Optimization: Sequential recrystallization in polar/non-polar solvents (e.g., ethyl acetate followed by hexane) removes desethyl impurities .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

- pH Stability: Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 hours). Monitor via LC-MS to identify degradation products (e.g., decarboxylation at low pH).

- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., mp ~139–140°C, as seen in structural analogs) .

- Storage Recommendations: Store at –20°C in amber vials under inert gas (N) to prevent oxidation .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Cross-validate data using multiple techniques (e.g., compare DSC results with literature mp ranges for analogs like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, mp 139.5–140°C ).

- Replicate synthesis and analysis under standardized conditions (e.g., USP protocols) to isolate batch-specific variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |